4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride
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Overview
Description
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structural motif, which includes a tetrahydroisoquinoline core with a dimethyl substitution at the 4-position and an amine group at the 7-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The core structure can be synthesized through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Dimethyl Substitution:
Amination: The amine group at the 7-position can be introduced through nucleophilic substitution reactions, where a suitable amine precursor reacts with the tetrahydroisoquinoline intermediate.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroisoquinoline analogs.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding assays.
Industry: The compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the dimethyl and amine substitutions.
4-Methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a single methyl group at the 4-position.
7-Amino-1,2,3,4-tetrahydroisoquinoline: A compound with an amine group at the 7-position but without the dimethyl substitution.
Uniqueness
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl groups and the amine group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H17ClN2 |
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Molecular Weight |
212.72 g/mol |
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinolin-7-amine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11;/h3-5,13H,6-7,12H2,1-2H3;1H |
InChI Key |
LFZOOMNOJBCPST-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC2=C1C=CC(=C2)N)C.Cl |
Origin of Product |
United States |
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